molecular formula C6H3Cl3O B099974 2,3,4-Trichlorophenol CAS No. 15950-66-0

2,3,4-Trichlorophenol

Cat. No. B099974
CAS RN: 15950-66-0
M. Wt: 197.4 g/mol
InChI Key: HSQFVBWFPBKHEB-UHFFFAOYSA-N
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Patent
US05196566

Procedure details

Ethyl 5'-(4-formyl-3,5-dimethoxyphenoxy)valerate (13.2 g, 42.5 mmol) was dissolved in 1 n NaOH-MeOH (1:1) (100 mL) and after 10 minutes of stirring sodium borohydride (2.2 g, 60 mmol) was added portionwise over 45 minutes. After stirring two additional hours at 25° C., the solutions was chilled to 4° C., acidified with 1 N HCl to pH 5, and extracted with ethyl acetate (4×25 mL). The combined organic phases were washed with saturated aqueous NaCl (2×25 mL) and dried over MgSO4. 2,4,5-trichlorophenol (6.9 g, 35 mmol) and N,N'-dicyclohexylcarbodiimide (7.2 g, 35 mmol) were added to the ethyl acetate solution. The mixture was stirred overnight at 25° C. and then N,N-dicyclohexylurea was removed by filtration. The filtrate was washed with carbonate buffer, pH 9.5 (3.50 mL), and with saturated aqueous NaCl (2.25 mL), dried (MgSO4) and rotary evaporated. The residue was recrystallized from ethyl acetate with pentane added at 25° C. and was further chilled to -5° C. to provide a slightly orange solid (11.6 g, 25 mmol, 59% yield with respect to formyl derivative or 72% yield to trichlorophenol).
[Compound]
Name
Ethyl 5'-(4-formyl-3,5-dimethoxyphenoxy)valerate
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
NaOH MeOH
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Three
Quantity
7.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
59%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[ClH:3].Cl[C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([Cl:12])=[CH:7][C:6]=1[OH:13].C1(N=C=NC2CCCCC2)CCCCC1>[OH-].[Na+].CO.C(OCC)(=O)C>[Cl:11][C:9]1[CH:10]=[CH:5][C:6]([OH:13])=[C:7]([Cl:3])[C:8]=1[Cl:12] |f:0.1,5.6.7|

Inputs

Step One
Name
Ethyl 5'-(4-formyl-3,5-dimethoxyphenoxy)valerate
Quantity
13.2 g
Type
reactant
Smiles
Name
Quantity
2.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
NaOH MeOH
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+].CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
6.9 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)O
Name
Quantity
7.2 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring two additional hours at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise over 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
the solutions was chilled to 4° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×25 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with saturated aqueous NaCl (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight at 25° C.
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
N,N-dicyclohexylurea was removed by filtration
WASH
Type
WASH
Details
The filtrate was washed with carbonate buffer, pH 9.5 (3.50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated aqueous NaCl (2.25 mL), dried (MgSO4) and rotary evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate with pentane
ADDITION
Type
ADDITION
Details
added at 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
was further chilled to -5° C.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C(=C(C=C1)O)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.